

The Electronic Structure of Anhydrous NiCl_2 : A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nickel chloride

Cat. No.: B1212450

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Abstract

Anhydrous nickel(II) chloride (NiCl_2) is a material of significant interest due to its unique electronic and magnetic properties, which are governed by its distinct crystal and electronic structure. This technical guide provides a comprehensive overview of the electronic structure of anhydrous NiCl_2 , synthesizing theoretical and experimental findings. We delve into its crystal lattice, the nature of its band gap, density of states, and the influence of ligand field effects on its d-orbital energies. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compound. All quantitative data are summarized in comparative tables, and key experimental methodologies are detailed. Conceptual and experimental workflows are visualized using diagrams to facilitate a clear understanding of the subject matter.

Introduction

Anhydrous nickel(II) chloride is a yellow-brown, hygroscopic solid that adopts a layered crystal structure. Its electronic properties classify it as a charge-transfer insulator, a class of materials where conventional band theory fails to predict the insulating state. The electronic configuration of the Ni^{2+} ion ($3d^8$) in an octahedral coordination environment of chloride ions leads to a complex interplay of electron-electron correlation, crystal field effects, and covalent interactions, which ultimately define its electronic and magnetic behavior. Understanding these fundamental properties is crucial for its application in various fields, including catalysis and as a precursor in chemical synthesis.

Crystal Structure

Anhydrous NiCl_2 crystallizes in the trigonal R-3m space group, adopting the CdCl_2 structure type. In this layered structure, each

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com